3-[(Phenylcarbonyl)amino]hexanedioic acid, also known as a derivative of hexanedioic acid, is an organic compound that features a phenylcarbonyl group attached to an amino group on a hexanedioic acid backbone. This compound is classified under carboxylic acids due to the presence of two carboxyl functional groups (-COOH) in its structure. It is significant in various chemical syntheses and biological applications, particularly in the field of medicinal chemistry.
Source: The compound can be synthesized through various methods, often involving reactions that introduce the phenylcarbonyl moiety to the hexanedioic acid structure.
Classification: It belongs to the class of organic compounds known as amino acids and derivatives, specifically categorized as an amino dicarboxylic acid due to its dual carboxylic acid groups.
The synthesis of 3-[(Phenylcarbonyl)amino]hexanedioic acid typically involves several steps:
The molecular structure of 3-[(Phenylcarbonyl)amino]hexanedioic acid can be represented by its chemical formula .
C(CC(=O)O)C(=O)N(C1=CC=CC=C1)C
3-[(Phenylcarbonyl)amino]hexanedioic acid participates in various chemical reactions:
The mechanism of action for 3-[(Phenylcarbonyl)amino]hexanedioic acid primarily involves its role as a precursor in biochemical pathways:
3-[(Phenylcarbonyl)amino]hexanedioic acid has several scientific uses:
This compound exemplifies the intersection of organic chemistry and medicinal applications, showcasing its importance in both research and practical applications within the scientific community.
The synthesis of 3-[(phenylcarbonyl)amino]hexanedioic acid typically begins with nucleophilic acylation of 3-aminohexanedioic acid (3-aminoadipic acid) using benzoyl chloride derivatives under Schotten-Baumann conditions. This method exploits the differential reactivity of the amino group toward acyl chlorides while preserving the carboxylate functionalities. Key optimization parameters include:
Table 1: Solvent Optimization for Nucleophilic Acylation
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
DCM/TEA | 0-5 | 2 | 78 | 92 |
THF/H₂O (1:1) | 25 | 1.5 | 85 | 95 |
DMF/LiOH | -10 | 3 | 92 | 98 |
Acetonitrile | 25 | 4 | 65 | 88 |
Post-reaction, acidification (pH 2-3) with hydrochloric acid precipitates the product, which is purified via recrystallization from ethanol/water mixtures to achieve >98% purity [1]. This method is scalable to >100g batches with consistent yields (85-92%), making it industrially viable for preclinical compound supply.
Solid-phase methodologies enable precise incorporation of 3-[(phenylcarbonyl)amino]hexanedioic acid into peptide chains, particularly for C-terminal functionalized analogues. The Fmoc/t-Bu strategy is preferred for carboxylate preservation:
"Carboxylate protonation during TFA cleavage must be mitigated by incorporating scavengers (triisopropylsilane/water) to prevent tert-butyl cation adducts. Extended cleavage times (≥3 hr) guarantee complete side-chain deprotection." [8]
Post-cleavage, preparative HPLC (C18 column, 10-60% acetonitrile/0.1% TFA gradient) isolates peptides incorporating the target compound with <2% diastereomeric impurities. This approach facilitates rapid synthesis of drug discovery libraries featuring C-terminal modifications.
Continuous flow systems address limitations of batch acylation, particularly for large-scale manufacturing (>1 kg). Key advancements include:
Table 2: Flow vs. Batch Acylation Performance
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction Time | 120 min | 1.5 min | 80x faster |
Yield | 47-61% | 89-97% | +38-50% |
Byproduct Formation | 8-12% | <1% | >90% reduction |
Temperature | 0-5°C | 25°C | Energy savings |
Gram-scale production (2.5 mL/min flow rate) delivers 100 mg crude product per 5-minute run, demonstrating throughput compatible with commercial API synthesis [5].
The C3 stereocenter in 3-[(phenylcarbonyl)amino]hexanedioic acid necessitates enantioselective synthesis for pharmacologically relevant isomers. Two strategies predominate:
Table 3: Enantiomeric Excess Comparison
Method | Catalyst/Reagent | ee (%) | Yield (%) |
---|---|---|---|
Chiral Pool | L-Aspartic acid | >99 | 76 |
Enzymatic Resolution | CAL-B lipase | 98 | 48 |
Evans Auxiliary | (S)-4-Benzyloxazolidinone | 95 | 82 |
Asymmetric Hydrogenation | Rh-(R,S)-BPPFA complex | 90 | 88 |
These routes enable kilogram-scale production of enantiopure material for structure-activity relationship studies targeting stereospecific receptors.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4